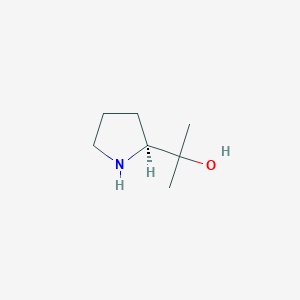

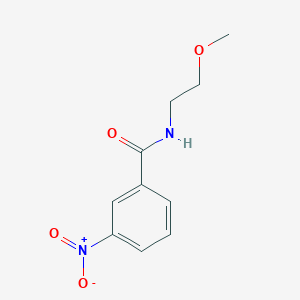

N-(2-methoxyethyl)-3-nitrobenzamide

Übersicht

Beschreibung

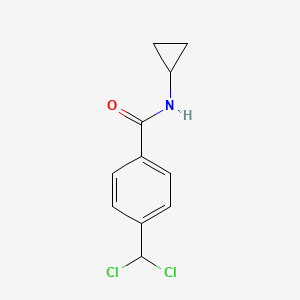

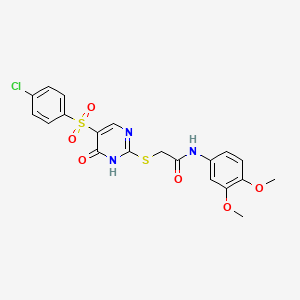

“N-(2-methoxyethyl)-3-nitrobenzamide” is a complex organic compound. It likely contains a nitro group (-NO2) attached to a benzamide moiety, with a methoxyethyl group (-OCH2CH3) also attached to the nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry. The presence of the nitro group would likely result in characteristic peaks in the IR spectrum .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitro group, which is electron-withdrawing, and the methoxyethyl group, which may be electron-donating .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

N-(2-methoxyethyl)-3-nitrobenzamide has been studied for its chemical properties and structure. A study by Shtamburg et al. (2012) on a closely related compound, N-chloro-N-methoxy-4-nitrobenzamide, revealed the high pyramidality of its amide nitrogen atom. This structural insight is crucial for understanding the reactivity and potential applications of similar compounds (Shtamburg et al., 2012).

Catalytic Applications

Research has also explored the catalytic potential of compounds similar to N-(2-methoxyethyl)-3-nitrobenzamide. Zhou et al. (2018) synthesized cyclometalated complexes of N-methoxy-4-nitrobenzamide and demonstrated their effectiveness as catalysts in C–H bond functionalization reactions. This suggests possible catalytic applications for N-(2-methoxyethyl)-3-nitrobenzamide in similar chemical reactions (Zhou et al., 2018).

Synthesis and Derivatives

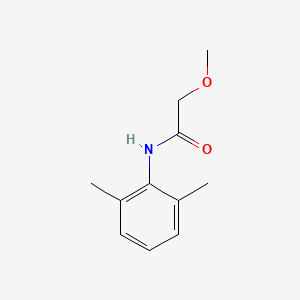

The synthesis of derivatives of compounds similar to N-(2-methoxyethyl)-3-nitrobenzamide has been a subject of research. Valenta et al. (1990) reported the synthesis of various N-substituted 2-methoxy-5-nitrobenzamides, highlighting the versatility and potential for creating a range of compounds with diverse properties (Valenta et al., 1990).

Corrosion Inhibition

Research by Mishra et al. (2018) on derivatives of N-phenyl-benzamides, including compounds with nitro and methoxy substituents, demonstrated their effectiveness as corrosion inhibitors. This suggests that N-(2-methoxyethyl)-3-nitrobenzamide could potentially be explored for similar applications (Mishra et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-16-6-5-11-10(13)8-3-2-4-9(7-8)12(14)15/h2-4,7H,5-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJSKLULBLVZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-3-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)

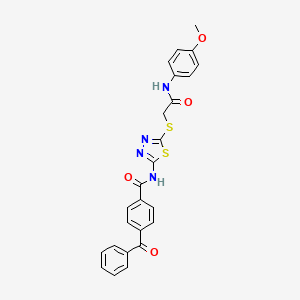

![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)

![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)

![4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride](/img/structure/B2375276.png)

![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2375277.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)